

# Designing Combination Therapy Studies with Uzansertib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Uzansertib** (formerly INCB053914) is an orally bioavailable, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3)[1]. PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets in oncology[2]. While **Uzansertib** has shown single-agent activity in various hematological malignancies, combination therapies are being explored to enhance efficacy, overcome resistance, and broaden its therapeutic application[2][3]. This document provides detailed application notes and protocols for designing preclinical studies to evaluate the combination of **Uzansertib** with other targeted inhibitors.

## **Rationale for Combination Therapies**

The PIM kinases are implicated in signaling pathways that frequently overlap with other oncogenic drivers, providing a strong rationale for combination strategies. Targeting multiple nodes within a cancer signaling network can lead to synergistic or additive anti-tumor effects[2]. Key combination strategies for **Uzansertib** include inhibitors of the JAK/STAT, PI3K/AKT/mTOR, MEK/ERK, and DNA Damage Response (DDR) pathways, as well as proapoptotic BCL-2 family inhibitors.



# Data Presentation: Summary of Preclinical Combination Studies

The following tables summarize key quantitative data from preclinical studies investigating **Uzansertib** and other PIM kinase inhibitors in combination with various targeted agents.

Table 1: Uzansertib in Combination with JAK Inhibitors

| Combination                                                                      | Cell Lines / Model                                                                                       | Key Findings                                                                                                                                                                                                                                                            | Reference |
|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Uzansertib<br>(INCB053914) +<br>Ruxolitinib (JAK1/2<br>inhibitor)                | JAK2-V617F-driven<br>MPN models (UKE-1,<br>SET2, BaF3-<br>JAK2V617F) and<br>primary MPN patient<br>cells | Synergistic inhibition of cell growth and induction of apoptosis. Uzansertib enhanced the efficacy of ruxolitinib in inhibiting neoplastic growth of primary MPN cells. In an in vivo model, the combination antagonized ruxolitinib persistence.                       | [4][5]    |
| PIM447 (PIM kinase<br>inhibitor) + Ruxolitinib<br>+ LEE011 (CDK4/6<br>inhibitor) | JAK2-mutant cell lines<br>and murine MPN<br>models                                                       | Triple combination led to increased apoptosis and a decrease in Sphase cells compared to ruxolitinib alone. In murine models, the triple combination resulted in reduced tumor burden, spleen and liver size, and bone marrow fibrosis, with improved overall survival. | [6][7][8] |





Table 2: PIM Kinase Inhibitors in Combination with Other Targeted Agents (Preclinical Data)



| PIM Inhibitor                          | Combination<br>Agent                       | Cancer Type                                  | Key Findings                                                                                                                                              | Reference |
|----------------------------------------|--------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AZD1208                                | Venetoclax<br>(BCL-2 inhibitor)            | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | Synergistic in most DLBCL cell lines, inducing apoptosis and reducing levels of AKT and MCL1 proteins.                                                    | [9]       |
| SMI-4a,<br>AZD1208, SGI-<br>1776       | ABT-737/ABT-<br>199 (BCL-2<br>antagonists) | Chronic<br>Lymphocytic<br>Leukemia (CLL)     | Mostly additive cytotoxicity with some synergistic responses observed.                                                                                    | [10][11]  |
| KZ-02 (dual<br>MEK/Pim-1<br>inhibitor) | N/A                                        | Colorectal<br>Cancer (CRC)                   | A MEK inhibitor (AZD6244) and a Pim-1 inhibitor showed a synergistic effect on CRC suppression.                                                           | [12]      |
| CHK1 inhibitor<br>(Prexasertib)        | PI3K/mTOR<br>inhibitor<br>(LY3023414)      | Triple-Negative<br>Breast Cancer<br>(TNBC)   | Synergistic or<br>additive inhibition<br>of cell<br>proliferation in 10<br>of 12 TNBC cell<br>lines. Enhanced<br>DNA damage<br>and replication<br>stress. | [13]      |
| ATR inhibitor<br>(VE-821)              | CHK1 inhibitor<br>(AZD7762)                | Cancer cell lines                            | Synergistic cell death in cancer cells in vitro and in vivo through induction of                                                                          |           |



replication catastrophe.

## **Signaling Pathways and Experimental Workflows**

PIM Kinase Signaling and Rationale for Combination Therapy

The diagram below illustrates the central role of PIM kinases in promoting cell survival and proliferation and highlights the rationale for combining **Uzansertib** with inhibitors of parallel or downstream pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2 study of add-on parsaclisib for patients with myelofibrosis and suboptimal response to ruxolitinib: final results PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising preclinical data on combined JAK, PIM, and CDK4/6 inhibition in MPN [mpn-hub.com]
- 9. Targeting of PIM Kinases Shows Single Agent Efficacy and Synergizes With BCL2 Inhibitors in Diffuse Large B Cell Lymphoma of the ABC Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Compound with Increased Antitumor Activity by Cotargeting MEK and Pim-1 -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]







• To cite this document: BenchChem. [Designing Combination Therapy Studies with Uzansertib: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819291#designing-combination-therapy-studies-with-uzansertib-and-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com